

"N-(3,4-Dichlorophenyl)benzamide" solubility and stability

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Compound of Interest

Compound Name:	<i>N</i> -(3,4-Dichlorophenyl)benzamide
CAS No.:	10286-75-6
Cat. No.:	B079788

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Technical Profile: N-(3,4-Dichlorophenyl)benzamide Solubility, Stability, and Synthetic Protocols[1] Executive Summary & Chemical Identity[2][3][4][5]

N-(3,4-Dichlorophenyl)benzamide is a lipophilic diaryl amide utilized primarily as a pharmacophore in drug discovery (antimicrobial and antiparasitic agents) and as an intermediate in the synthesis of photosystem-II inhibiting herbicides. Its structural rigidity and high lipophilicity make it a model compound for studying hydrophobic interactions in protein binding pockets.

Chemical Identification Table

Property	Specification
IUPAC Name	N-(3,4-Dichlorophenyl)benzamide
Common Synonyms	3',4'-Dichlorobenzanilide; 3,4-Dichlorobenzanilide
CAS Registry Number	10286-75-6 [1]
Molecular Formula	C ₁₃ H ₉ Cl ₂ NO
Molecular Weight	266.12 g/mol
SMILES	<chem>Clc1ccc(NC(=O)c2ccccc2)cc1Cl</chem>
Appearance	White to off-white crystalline solid
Melting Point	156–158 °C (Experimental) [2]

Physicochemical Properties: Solubility & Lipophilicity[6][7]

Understanding the solubility profile of **N-(3,4-Dichlorophenyl)benzamide** is critical for assay development. Due to the addition of the benzoyl moiety to the dichloroaniline core, the molecule exhibits significantly reduced aqueous solubility compared to its precursors.

Solubility Profile

The compound is practically insoluble in water but highly soluble in polar aprotic solvents.

Solvent System	Solubility Rating	Estimated Concentration (25°C)	Application Note
Water (pH 7.0)	Insoluble	< 10 µM (< 2.6 mg/L)*	Not suitable for direct aqueous stock.
DMSO	High	> 50 mM	Preferred solvent for biological stock solutions.
Ethanol	Moderate	~ 10–20 mM	Suitable for crystallization.
Dichloromethane	High	> 100 mM	Ideal for synthesis and extraction.
Acetone	High	> 50 mM	Useful for rapid solvent exchange.

*Predicted based on LogP and structural analog (3,4-Dichloroaniline) data [3].

Lipophilicity (LogP)

- Experimental LogP: ~4.5 – 4.8
- Implication: The high LogP indicates strong membrane permeability but high non-specific binding (NSB) in plasticware.
- Protocol Recommendation: When transferring DMSO stocks to aqueous assay buffers, keep the final DMSO concentration < 1% to prevent precipitation. Use glass-coated or low-binding plates for IC50 determinations.

Synthetic Protocol (Schotten-Baumann Acylation)[8]

The most robust method for synthesizing high-purity **N-(3,4-Dichlorophenyl)benzamide** is the Schotten-Baumann reaction, utilizing benzoyl chloride and 3,4-dichloroaniline. This pathway minimizes side reactions and simplifies purification.

Reaction Workflow Visualization



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Caption: Step-by-step synthetic pathway for **N-(3,4-Dichlorophenyl)benzamide** via Schotten-Baumann acylation.

Detailed Experimental Procedure

Safety: Benzoyl chloride is lachrymatory. Perform all steps in a fume hood.

- Preparation: Dissolve 3,4-dichloroaniline (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (30 mL) in a round-bottom flask under a nitrogen atmosphere.
- Base Addition: Add Triethylamine (TEA) (1.2 equiv, 12 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
- Acylation: Dropwise add Benzoyl Chloride (1.1 equiv, 11 mmol) dissolved in 5 mL DCM over 15 minutes. The reaction is exothermic; maintain temperature < 5°C during addition.
- Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
- Work-up:
 - Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.
 - Wash with Saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid chloride (hydrolyzed to benzoic acid).
 - Wash with Brine (1 x 20 mL).
 - Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

- Purification: Recrystallize the crude off-white solid from hot Ethanol/Water (9:1) to yield white needles.

Stability & Degradation Analysis

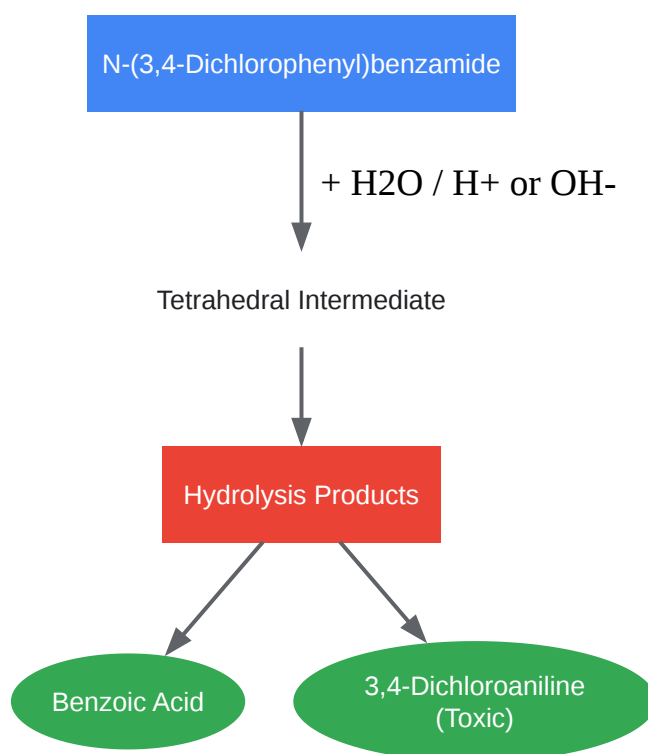
Amides are generally stable, but **N-(3,4-Dichlorophenyl)benzamide** possesses specific vulnerabilities under extreme pH due to the electron-withdrawing nature of the dichloro-substituents.

Hydrolysis Kinetics

The amide bond is robust at physiological pH (7.4) and temperature (37°C). Significant hydrolysis only occurs under harsh conditions (e.g., 6M HCl at reflux).

- Acidic Hydrolysis: Protonation of the carbonyl oxygen makes the carbon susceptible to nucleophilic attack by water. The electron-withdrawing chlorines on the aniline ring slightly decrease the basicity of the nitrogen, making the initial protonation less favorable compared to unsubstituted benzanilide, thus increasing stability against acid hydrolysis [4].
- Alkaline Hydrolysis: Hydroxide ions attack the carbonyl carbon. The electron-withdrawing chlorines stabilize the leaving group (3,4-dichloroaniline anion), making the compound slightly more susceptible to base hydrolysis than unsubstituted benzanilide.

Degradation Pathway Visualization



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Caption: Hydrolytic degradation pathway yielding Benzoic Acid and 3,4-Dichloroaniline.

Storage Recommendations

- Solid State: Stable for >2 years at RT if protected from light (prevent photo-oxidation of the aniline moiety if trace hydrolysis occurs).
- DMSO Solution: Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

Biological Applications & Handling[9]

Biological Activity

- Antimicrobial: Analogs of this scaffold have shown efficacy against Gram-positive bacteria (e.g., *S. aureus*) by disrupting cell membrane integrity [5].
- Herbicide Intermediate: The 3,4-dichloroaniline moiety is a key pharmacophore in photosystem II inhibitors (e.g., Propanil, Diuron). This benzamide derivative serves as a

stable, lipophilic probe for binding site mapping in agricultural research.

Toxicology Note

While the amide itself is relatively inert, metabolic degradation (hydrolysis) releases 3,4-Dichloroaniline, which is a known hematotoxin (causing methemoglobinemia) and aquatic toxin [3].

- Handling: Always wear nitrile gloves and work in a fume hood.
- Disposal: Do not release into drains; incinerate as hazardous organic waste.

References

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- [2. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [3. 3,4-dichloroaniline \[sitem.herts.ac.uk\]](#)

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